PTP1B-IN-18K is classified within a broader category of small molecule inhibitors targeting protein tyrosine phosphatases. It has been synthesized through various chemical methods aimed at producing compounds with high specificity and potency against PTP1B. The compound is part of ongoing research efforts to develop selective inhibitors that can modulate PTP1B activity without affecting other phosphatases, which is crucial for minimizing side effects.
The synthesis of PTP1B-IN-18K involves several steps typically including:
For instance, a common approach includes the use of oxovanadium complexes that have shown potential as PTP1B inhibitors due to their ability to mimic phosphate groups, which are crucial for enzyme activity .
The molecular structure of PTP1B-IN-18K can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths and angles.
PTP1B-IN-18K undergoes specific chemical reactions that are critical for its function as an inhibitor. These include:
Quantitative analysis such as calculating IC50 values (the concentration required to inhibit 50% of enzyme activity) is often performed to assess the potency of PTP1B-IN-18K compared to standard inhibitors like sodium orthovanadate .
The mechanism by which PTP1B-IN-18K exerts its inhibitory effects involves:
Molecular dynamics simulations can provide insights into these interactions at an atomic level, revealing how the inhibitor stabilizes certain conformations of PTP1B .
The physical properties of PTP1B-IN-18K include:
Chemical properties such as reactivity with other compounds or susceptibility to hydrolysis should also be characterized to ensure safe handling in laboratory settings.
PTP1B-IN-18K has several potential applications in scientific research:
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor tyrosine phosphatase first isolated in 1988. It functions as a critical regulator of tyrosine phosphorylation homeostasis by catalyzing the dephosphorylation of phosphotyrosine residues on key signaling proteins [1] [3]. The enzyme features a conserved N-terminal catalytic domain containing a nucleophilic cysteine residue (Cys215), flanked by two proline-rich motifs and a C-terminal regulatory segment that localizes it to the endoplasmic reticulum [3] [4]. High-resolution crystallography (1.43 Å) reveals that PTP1B adopts a compact phosphatase fold with a deep catalytic pocket that recognizes phosphorylated substrates like the insulin receptor (IR) and insulin receptor substrates (IRS) [4].
PTP1B directly dephosphorylates tyrosine kinase receptors including the insulin receptor (IR), leptin receptor (ObR), and epidermal growth factor receptor (EGFR). This terminates downstream signaling cascades such as the IRS-1/PI3K/AKT pathway responsible for GLUT4 translocation and glucose uptake [1] [2]. Additionally, PTP1B regulates JAK2/STAT signaling downstream of cytokine receptors, impacting immune responses and metabolic functions [6]. Its activity is thus pivotal in maintaining energy balance, growth signaling, and cellular homeostasis.
PTP1B overexpression is pathologically implicated in multiple diseases through distinct mechanisms:
Table 1: Diseases Associated with PTP1B Dysregulation
Disease Category | Molecular Mechanisms | Key Pathways Affected |
---|---|---|
Type 2 Diabetes | IR/IRS-1 dephosphorylation | Insulin signaling → GLUT4 translocation |
Obesity | JAK2 dephosphorylation | Leptin signaling → satiety regulation |
HER2+ Breast Cancer | ERBB2 stabilization | Growth factor signaling → metastasis |
Acute Myeloid Leukemia | FLT3/JAK2 hyperactivation | Hematopoietic cell proliferation |
PTP1B inhibition represents a dual-pathway therapeutic strategy:
Genetic evidence supports this rationale: PTP1B-knockout mice exhibit improved glucose tolerance, reduced adiposity, and resistance to diet-induced obesity [1] [3].
Despite its therapeutic promise, PTP1B drug development faces significant hurdles:
Table 2: Strategies for PTP1B Inhibitor Development
Strategy | Advantages | Limitations | Examples |
---|---|---|---|
Orthosteric | High potency | Low selectivity | Ertiprotafib (failed) |
Allosteric | Improved selectivity | Limited bioavailability | Trodusquemine |
Bidentate Inhibitors | Enhanced specificity | Synthetic complexity | None clinically approved |
Gene Silencing | Target specificity | Delivery challenges | Preclinical stage |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7